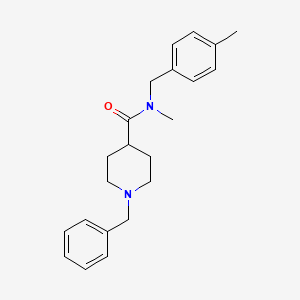![molecular formula C21H26N2OS B5891804 1-benzyl-N-[2-(ethylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B5891804.png)
1-benzyl-N-[2-(ethylsulfanyl)phenyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-N-[2-(ethylsulfanyl)phenyl]piperidine-4-carboxamide is a synthetic organic compound belonging to the piperidine class This compound features a piperidine ring substituted with a benzyl group, an ethylsulfanyl phenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-N-[2-(ethylsulfanyl)phenyl]piperidine-4-carboxamide can be synthesized through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Ethylsulfanyl Phenyl Group:
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions involving appropriate amine and carboxylic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, aryl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may serve as a probe to study biological pathways and interactions, especially those involving piperidine derivatives.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[2-(ethylsulfanyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and the ethylsulfanyl phenyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant of the piperidine class with dopamine reuptake inhibition properties.
Vanoxerine: A piperazine derivative with similar pharmacological properties.
GBR-12,935: Another piperazine derivative with dopamine reuptake inhibition properties.
Uniqueness: 1-Benzyl-N-[2-(ethylsulfanyl)phenyl]piperidine-4-carboxamide is unique due to the presence of the ethylsulfanyl group, which can impart distinct chemical and biological properties. This structural feature may influence its reactivity, binding affinity, and overall pharmacological profile, distinguishing it from other piperidine derivatives.
Properties
IUPAC Name |
1-benzyl-N-(2-ethylsulfanylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c1-2-25-20-11-7-6-10-19(20)22-21(24)18-12-14-23(15-13-18)16-17-8-4-3-5-9-17/h3-11,18H,2,12-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPBNHGUCLVOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1NC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-fluorophenyl)methyl]-N-[1-(4-methylphenyl)propyl]piperidine-4-carboxamide](/img/structure/B5891737.png)
![N-[1-(4-methoxyphenyl)propyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B5891742.png)
![1-[(2-chlorophenyl)methyl]-N-[1-(4-methoxyphenyl)propyl]piperidine-4-carboxamide](/img/structure/B5891744.png)
![1-[(2-fluorophenyl)methyl]-N-[1-(4-methoxyphenyl)propyl]piperidine-4-carboxamide](/img/structure/B5891752.png)
![4-[4,5-Bis(morpholin-4-ylmethyl)triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5891755.png)
![1-benzyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5891761.png)
![1-[(2-methylphenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5891767.png)
![1-[(4-methylphenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5891776.png)
![1-[(2-fluorophenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5891785.png)
![1-[(4-fluorophenyl)methyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5891793.png)

![4-(imidazol-1-ylmethyl)-N-[(2-methoxyphenyl)methyl]-N-methylbenzamide](/img/structure/B5891819.png)
![3-({[6-(sec-butoxycarbonyl)-3-cyclohexen-1-yl]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5891828.png)
![N-[1-(4-fluorophenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5891831.png)
